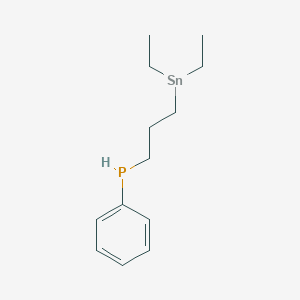
CID 78070469
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78070469” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure and chemical behavior, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78070469 involves a series of chemical reactions that are carefully controlled to yield the desired product. The synthetic routes typically include the use of specific reagents and catalysts under defined conditions of temperature, pressure, and pH. The exact synthetic pathway can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic routes to ensure cost-effectiveness and efficiency. Industrial production methods may include batch processing or continuous flow techniques, with stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: CID 78070469 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the conditions under which it is carried out. For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.
Scientific Research Applications
CID 78070469 has a wide range of applications in scientific research. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be studied for its effects on biological systems, including its potential as a therapeutic agent. In medicine, this compound is investigated for its pharmacological properties and potential use in treating various diseases. In industry, the compound is utilized in the production of materials, chemicals, and other products.
Mechanism of Action
The mechanism of action of CID 78070469 involves its interaction with specific molecular targets and pathways within biological systems. This interaction can lead to various effects, depending on the nature of the compound and the context in which it is used. The molecular targets may include enzymes, receptors, or other proteins, and the pathways involved can be complex and multifaceted.
Comparison with Similar Compounds
Similar Compounds: CID 78070469 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related structures or similar chemical properties. Examples of such compounds can be found in chemical databases and literature.
Uniqueness: The uniqueness of this compound lies in its specific molecular structure and the particular reactions it undergoes This uniqueness can be attributed to the presence of certain functional groups or structural features that distinguish it from other compounds
Properties
Molecular Formula |
C13H22PSn |
|---|---|
Molecular Weight |
328.00 g/mol |
InChI |
InChI=1S/C9H12P.2C2H5.Sn/c1-2-8-10-9-6-4-3-5-7-9;2*1-2;/h3-7,10H,1-2,8H2;2*1H2,2H3; |
InChI Key |
YWUVDQMPWNIMDX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Sn](CC)CCCPC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















